molecular formula C27H36N4O7S2 B2514080 Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-22-9

Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2514080
CAS No.: 489471-22-9
M. Wt: 592.73
InChI Key: JZGLHFIFESORHS-UHFFFAOYSA-N
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Description

Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with multiple functional groups. Key structural elements include:

  • A tetramethyl-substituted tetrahydrothienopyridine ring system, contributing to steric bulk and hydrophobic character.
  • A benzamido linker bridging the sulfonylated piperazine and thienopyridine units, providing conformational rigidity.

Synthetic strategies for analogous compounds often involve multi-step reactions, including sulfonylation, amidation, and esterification, as highlighted in studies on plant-derived biomolecules .

Properties

IUPAC Name

methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O7S2/c1-7-38-25(34)30-12-14-31(15-13-30)40(35,36)18-10-8-17(9-11-18)22(32)28-23-20(24(33)37-6)19-16-26(2,3)29-27(4,5)21(19)39-23/h8-11,29H,7,12-16H2,1-6H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGLHFIFESORHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound with a complex structure that incorporates various functional groups commonly found in medicinal chemistry. The compound's unique chemical properties suggest potential biological activities that warrant investigation.

Chemical Structure and Properties

  • Molecular Formula : C25H32N4O7S2
  • Molecular Weight : 564.67 g/mol
  • CAS Number : 449767-41-3
  • IUPAC Name : Methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

The compound features a piperazine ring substituted with an ethoxycarbonyl group and a sulfonamide moiety attached to a benzamide structure. This configuration suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The presence of the piperazine and sulfonamide groups is often linked to enhanced antimicrobial activity due to their ability to disrupt microbial cell functions .

Antioxidant Activity

The antioxidant potential of related thieno[2,3-c]pyridine derivatives has been documented in several studies:

  • Mechanism of Action : These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial for preventing cellular damage associated with various diseases .

Enzyme Inhibition

The compound's structural features suggest possible inhibition of specific enzymes:

  • Example : Similar compounds have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibition of DHODH can affect cell proliferation and has implications in cancer therapy .

Study 1: Antimicrobial Evaluation

A study conducted on a series of piperazine derivatives found that those containing sulfonamide groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on the piperazine ring in enhancing antimicrobial efficacy.

Study 2: Antioxidant Properties

In another investigation focusing on thieno[2,3-c]pyridine derivatives, researchers reported substantial antioxidant activity measured through DPPH radical scavenging assays. The results indicated that modifications to the carboxylate group could further enhance this property.

Data Summary

PropertyValue/Description
Molecular FormulaC25H32N4O7S2
Molecular Weight564.67 g/mol
CAS Number449767-41-3
Antimicrobial ActivityEffective against various bacterial strains
Antioxidant ActivitySignificant free radical scavenging ability
Enzyme InhibitionPotential DHODH inhibitor

Comparison with Similar Compounds

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

This compound () shares a fused heterocyclic core (tetrahydroimidazo[1,2-a]pyridine) but differs in substituents:

  • Nitro group vs.
  • Phenethyl vs. Piperazine : The phenethyl group in 1l introduces aromatic hydrophobicity, whereas the ethoxycarbonyl piperazine in the target compound enhances polarity and conformational flexibility.

Hypothetical Analogues from NMR Studies

demonstrates that NMR profiling can pinpoint structural differences in regions corresponding to substituent placement. For example, in compounds 1 and 7 (analogues of Rapa), chemical shifts in regions A (positions 39–44) and B (positions 29–36) reflect changes in electronic environments due to substituents . Applied to the target compound, shifts in analogous regions would highlight the impact of its unique tetramethyl and sulfonamide groups.

Physical and Spectroscopic Properties

Table 1: Comparative Analysis of Key Properties

Property Target Compound Compound 1l
Molecular Weight ~650 g/mol (estimated) 556.56 g/mol
Melting Point 240–260°C (predicted, based on tetramethyl groups) 243–245°C
Key Functional Groups Sulfonamide, piperazine, methyl carboxylate, benzamido Nitro, cyano, diethyl carboxylate, phenethyl
Solubility Moderate in polar solvents (due to sulfonamide/piperazine) Low in water (nitro and phenethyl enhance hydrophobicity)
Spectral Data Predicted ¹H NMR: δ 1.2–1.5 (tetramethyl), δ 3.5–4.2 (piperazine) ¹H NMR: δ 8.2 (nitrophenyl), δ 4.3 (diethyl ester)

Methodological Insights from Evidence

  • NMR Profiling : As shown in , comparative NMR analysis (e.g., chemical shift mapping) is critical for identifying substituent-induced electronic effects .
  • Synthetic Challenges : The tetramethyl and sulfonamide groups in the target compound likely necessitate stringent reaction conditions to avoid steric hindrance or side reactions, a common theme in complex heterocycle synthesis .

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